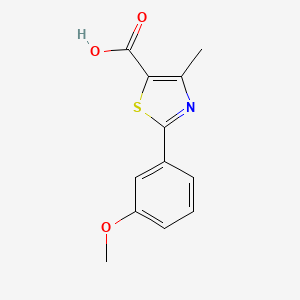

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBWIROXKGGXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407214 | |

| Record name | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879636-95-0 | |

| Record name | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, yet under-documented, derivative: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid .

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing everything from solubility to cell permeability. While experimental data for the target compound is scarce, we can predict its key properties based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₂H₁₁NO₃S | Based on structural analysis. |

| Molecular Weight | 249.29 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a solid at room temperature. | Analogy with similar thiazole carboxylic acids. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | The carboxylic acid group enhances polarity, but the aromatic rings reduce aqueous solubility. |

| pKa | Estimated to be in the range of 3-4 for the carboxylic acid proton. | Typical range for carboxylic acids. |

| InChI Key | HWHHZTHVYFDJNK-UHFFFAOYSA-N | For the 4-methoxy isomer, the 3-methoxy isomer will have a different but related key. |

Synthesis Protocol: The Hantzsch Thiazole Synthesis

The most direct and reliable method for constructing the 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, the key starting materials are 3-methoxythiobenzamide and an ethyl 2-chloroacetoacetate. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Overall Synthetic Scheme

Caption: Hantzsch synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxythiobenzamide (1 equivalent) in absolute ethanol.

-

Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into cold water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Hydrolysis to this compound

-

Saponification: Suspend the ethyl ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

Purification: If necessary, the final product can be further purified by recrystallization.

Potential Pharmacological Applications

The thiazole nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a wide array of biological activities.[6] While specific studies on this compound are not extensively reported, the known activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.

-

Anticancer Activity: Many thiazole derivatives have been investigated as potent anticancer agents.[7][8][9] The mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The 2-arylthiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The methoxy-substituted phenyl ring can be tailored to achieve selectivity and potency against specific kinase targets.

-

Antimicrobial and Antifungal Activity: The thiazole ring is a component of several antimicrobial drugs. Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated significant in vitro antimicrobial activity, particularly against Gram-positive bacteria.[10] The unique electronic and structural features of the thiazole ring can interfere with essential microbial processes.

-

Anti-inflammatory and Antidiabetic Potential: Research has also explored thiazole derivatives for their anti-inflammatory and antidiabetic properties.[6] Some compounds have been shown to modulate inflammatory pathways or improve insulin sensitivity, highlighting the broad therapeutic potential of this chemical class.

Conceptual Mechanism of Action: Kinase Inhibition

Caption: Conceptual model of kinase inhibition.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery and development. While direct experimental data is limited, its synthesis is readily achievable through the robust Hantzsch thiazole synthesis. The established biological activities of related thiazole derivatives, particularly in oncology and infectious diseases, provide a strong rationale for its further investigation. This guide offers a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing compound.

References

-

Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. (n.d.). Mol-Instincts. Retrieved January 12, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 12, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved January 12, 2026, from [Link]

-

Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. (2008). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Retrieved January 12, 2026, from [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]

- 2. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 54001-16-0 [chemicalbook.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and analytical chemistry, this document outlines a robust methodology for its preparation, purification, and characterization. Furthermore, it delves into the potential therapeutic applications of this molecule, supported by data from structurally related compounds, and provides detailed protocols for its biological evaluation.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The subject of this guide, this compound (CAS Number: 879636-95-0), combines the thiazole core with a methoxyphenyl group, a common feature in many biologically active molecules, and a carboxylic acid function, which can serve as a handle for further derivatization or as a key pharmacophoric element.[1]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central 4-methylthiazole ring substituted at the 2-position with a 3-methoxyphenyl group and at the 5-position with a carboxylic acid.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃S | |

| Molecular Weight | 249.29 g/mol | |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 249.045961 g/mol | PubChem |

| Monoisotopic Mass | 249.045961 g/mol | PubChem |

| Topological Polar Surface Area | 85.5 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

Note: The properties listed above are computationally predicted and await experimental verification.

Synthesis of this compound

The most versatile and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a plausible and efficient route based on the Hantzsch synthesis is proposed.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be constructed from 3-methoxythiobenzamide and ethyl 2-chloroacetoacetate. The resulting thiazole ester can then be hydrolyzed to the desired carboxylic acid.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available materials.

Sources

Navigating the Mechanistic Landscape of Novel Thiazole Carboxylic Acids: A Technical Guide for Preclinical Research

An In-depth Exploration of the Putative Mechanism of Action for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the dynamic field of medicinal chemistry, the thiazole scaffold represents a cornerstone of pharmacologically active agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on the specific, yet largely uncharacterized molecule, This compound . As of the latest literature review, dedicated studies elucidating the precise mechanism of action for this compound remain unpublished.

This document, therefore, adopts a predictive and investigative approach. By synthesizing data from structurally analogous thiazole derivatives, we will construct a putative mechanistic framework. This guide is intended to serve as a foundational resource for researchers, offering a scientifically grounded hypothesis and a detailed roadmap for its experimental validation. Our objective is to empower research teams to strategically design and execute studies that will illuminate the therapeutic potential of this promising chemical entity.

Section 1: Deconstructing the Thiazole Core - A Survey of Known Bioactivities

The 1,3-thiazole-5-carboxylic acid moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological effects. Understanding the established mechanisms of closely related analogues provides a logical starting point for predicting the action of our target compound.

Anticancer Activity via Tubulin Polymerization Inhibition

A significant body of research points to the potent antiproliferative effects of thiazole derivatives. One prominent mechanism is the inhibition of tubulin polymerization.[3] Structurally related "SMART" (4-substituted methoxylbenzoyl-aryl-thiazoles) compounds have demonstrated low nanomolar efficacy against melanoma and prostate cancer cell lines.[3] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The methoxyphenyl group, a key feature of our target compound, is frequently observed in this class of tubulin inhibitors.

Kinase Inhibition in Oncology

The thiazole carboxamide scaffold is also a recognized pharmacophore for kinase inhibitors.[4] For instance, derivatives have been designed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4] The amide linkage, formed from the carboxylic acid, plays a crucial role in hydrogen bonding interactions within the kinase ATP-binding pocket.[4] Given that our molecule possesses a carboxylic acid group, it is a prime candidate for derivatization into kinase-inhibiting amides.

Modulation of Ionotropic Glutamate Receptors

Recent studies have revealed the role of thiazole derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically the GluA2 subunit.[5] This activity presents opportunities for developing novel therapeutics for neurological disorders characterized by excitotoxicity. The core thiazole structure appears essential for this allosteric modulation.

Other Reported Activities

Beyond these primary mechanisms, the broader thiazole class has been associated with a diverse range of biological activities, including:

-

Antifungal and Insecticidal Properties : Certain 2-methylthiazole-5-carboxylic acid derivatives have shown promise in agricultural applications.[6]

-

Antimicrobial Activity : The hydrazide-hydrazone derivatives of thiazole carboxylic acids have been investigated for their effects against various bacterial strains.[7]

-

Antidiabetic Potential : Some thiazole-containing compounds have been shown to improve insulin sensitivity and ameliorate oxidative stress in diabetic models.[2]

Section 2: A Proposed Mechanism of Action for this compound

Based on the available evidence from structurally similar compounds, we hypothesize that This compound is most likely to exert its biological effects through inhibition of tubulin polymerization .

Rationale:

-

Structural Similarity: The presence of the 2-aryl-thiazole core is a hallmark of the SMART compounds that have been confirmed as tubulin polymerization inhibitors.[3]

-

The Methoxyphenyl Moiety: The 3-methoxyphenyl group is a common feature in many potent tubulin inhibitors, where it is believed to interact with the colchicine-binding site on β-tubulin.

This proposed mechanism is, of course, a starting point. It is plausible that the compound exhibits pleiotropic effects or a completely novel mechanism. The following sections outline a comprehensive strategy to experimentally test this primary hypothesis.

Section 3: Experimental Validation Workflow

To rigorously test our hypothesis, a multi-tiered experimental approach is recommended. This workflow is designed to move from broad phenotypic screening to specific target engagement and downstream pathway analysis.

Figure 1: A tiered experimental workflow for validating the proposed mechanism of action.

Tier 1: Phenotypic Screening Protocols

Objective: To determine the antiproliferative activity and effects on cell cycle progression.

Protocol 1: Multi-panel Cancer Cell Line Viability Assay

-

Cell Line Selection: Utilize a diverse panel of cancer cell lines (e.g., NCI-60) representing various tissue origins.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serially diluted compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

Viability Assessment: Use a suitable viability assay, such as the Sulforhodamine B (SRB) or MTS assay, to quantify cell proliferation.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Protocol 2: Cell Cycle Analysis

-

Cell Line and Treatment: Select a sensitive cell line identified in Protocol 1. Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Interpretation: An accumulation of cells in the G2/M phase would be consistent with the disruption of microtubule function.

Tier 2: Target-Based Assay Protocols

Objective: To determine if the compound directly interacts with and inhibits tubulin polymerization.

Protocol 3: In Vitro Tubulin Polymerization Assay

-

Assay Kit: Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Reaction Setup: In a 96-well plate, combine purified bovine tubulin with a polymerization buffer containing GTP and a fluorescent reporter.

-

Compound Addition: Add this compound at various concentrations. Include a vehicle control, a polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).

-

Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence corresponds to microtubule formation.

-

Data Analysis: Plot fluorescence versus time. Inhibition of polymerization will result in a dose-dependent suppression of the fluorescence signal.

Tier 3: Cellular Mechanism of Action Protocols

Objective: To visualize the compound's effect on the cellular microtubule network and confirm the induction of apoptosis.

Protocol 4: Immunofluorescence Microscopy of Microtubule Network

-

Cell Culture and Treatment: Grow a sensitive cell line on glass coverslips and treat with the compound at its GI50 concentration for an appropriate duration (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence or confocal microscope.

-

Observation: Look for disruption of the normal filamentous microtubule structure, such as depolymerization or aberrant spindle formation, in treated cells compared to controls.

Section 4: Data Summary and Interpretation

To facilitate clear analysis and comparison, all quantitative data should be systematically tabulated.

Table 1: Antiproliferative Activity (GI50 in µM)

| Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast | Data |

| A549 | Lung | Data |

| PC-3 | Prostate | Data |

| U87 MG | Glioblastoma | Data |

| ...more | ...more | ...more |

Table 2: Cell Cycle Analysis (% of Cells in G2/M Phase)

| Treatment | Concentration | 24 hours | 48 hours |

| Vehicle Control | - | Data | Data |

| Compound X | GI50 | Data | Data |

| Compound X | 2x GI50 | Data | Data |

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the mechanism of action for this compound. The proposed hypothesis, centered on tubulin polymerization inhibition, is firmly rooted in the established activities of structurally related compounds. The detailed experimental workflows offer a clear and logical path for validating this hypothesis.

Should the primary hypothesis prove correct, future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

By systematically executing the proposed research plan, the scientific community can unlock the therapeutic potential of this novel thiazole derivative and contribute to the development of next-generation therapeutics.

References

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.).

- Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)

- Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic... (2023).

- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (2021).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biological Versatility of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Core Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, highly versatile derivative: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. While this compound itself is primarily a synthetic intermediate, its strategic design makes it a powerful starting point for the development of potent and selective therapeutic agents. This document provides a comprehensive overview of its primary application as a precursor for novel cyclooxygenase (COX) inhibitors with anticancer potential. We will delve into the mechanistic rationale, structure-activity relationships (SAR), and detailed experimental protocols for synthesis and biological evaluation. Furthermore, this guide will explore other potential, albeit less-documented, biological activities of this scaffold, including neuroprotective and antimicrobial effects, offering a forward-looking perspective on its broader therapeutic utility.

Introduction: The Thiazole Scaffold and the Significance of the Title Compound

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of pharmaceuticals, including the antibiotic Aztreonam and the anti-helminthic Thiabendazole. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.

The compound this compound is of particular interest due to the strategic placement of its functional groups. The carboxylic acid at the 5-position serves as a crucial handle for amide library synthesis, allowing for the exploration of diverse chemical space. The 4-methyl group can influence the compound's conformation and interaction with target proteins. The 2-(3-methoxyphenyl) moiety is a key pharmacophoric element, with the methoxy group's position on the phenyl ring being critical for directing interactions within enzyme active sites. This guide will primarily focus on the most well-documented application of this compound: as a foundational block for the synthesis of selective COX-2 inhibitors.

Primary Biological Target: Cyclooxygenase (COX) Inhibition and Anticancer Activity

Recent research has highlighted the utility of this compound as a starting material for a novel series of thiazole carboxamide derivatives with potent cyclooxygenase (COX) inhibitory activity and cytotoxic effects against cancer cell lines.

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in a host of physiological and pathological processes. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, while COX-2 is inducible and its expression is upregulated during inflammation and in many types of cancers. The overexpression of COX-2 in tumors promotes angiogenesis, inhibits apoptosis, and modulates inflammation and immune responses, thereby contributing to tumor growth and metastasis. This makes selective COX-2 inhibition a compelling strategy for cancer therapy.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of the thiazole derivatives.

Structure-Activity Relationship (SAR) of Carboxamide Derivatives

A study by Hawash et al. (2023) synthesized a series of carboxamide derivatives from this compound and evaluated their COX inhibitory and anticancer activities[1]. The findings provide valuable insights into the structure-activity relationships of this class of compounds.

| Compound | R-Group on Amide | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | A549 CC₅₀ (µM) |

| 2a | 3,4,5-trimethoxyphenyl | 2.65 | 0.958 | 2.77 | >300 |

| 2b | 4-fluorophenyl | 0.239 | 0.191 | 1.25 | 114.7 |

| 2c | 3,5-dimethoxyphenyl | 2.29 | 1.28 | 1.79 | >300 |

| 2d | 2,5-dimethoxyphenyl | 2.45 | 1.15 | 2.13 | >300 |

| 2e | 4-chlorophenyl | 0.45 | 0.25 | 1.80 | 189.3 |

| 2f | 4-bromophenyl | 0.39 | 0.21 | 1.86 | 176.5 |

| 2g | 4-iodophenyl | 0.35 | 0.198 | 1.77 | 165.2 |

| 2h | 4-methylphenyl | 0.55 | 0.32 | 1.72 | >300 |

| 2i | 4-(trifluoromethyl)phenyl | 0.49 | 0.28 | 1.75 | 155.8 |

| 2j | 3-chlorophenyl | 0.62 | 0.38 | 1.63 | 210.4 |

| Celecoxib | (Reference) | 15 | 0.063 | 238 | - |

Data synthesized from Hawash et al. (2023)[1]. CC₅₀ represents the cytotoxic concentration 50 on A549 (lung carcinoma) cells.

Key SAR Insights:

-

Halogen Substitution: The presence of halogens (F, Cl, Br, I) at the para-position of the N-phenyl ring (compounds 2b, 2e, 2f, 2g ) generally resulted in potent COX-1 and COX-2 inhibition.

-

Methoxy Substitution: The placement and number of methoxy groups on the N-phenyl ring significantly influenced activity and selectivity. The 3,4,5-trimethoxy substitution (2a ) provided good COX-2 selectivity, likely due to favorable interactions within the larger COX-2 active site.

-

Cytotoxicity: Interestingly, the compounds with the highest COX inhibitory potency (e.g., 2b, 2f, 2g ) also exhibited the most significant cytotoxicity against the A549 cancer cell line, suggesting a potential link between COX inhibition and anticancer effects in this series.

-

Safety Profile: Most compounds showed low cytotoxicity against normal cell lines (LX-2 and Hek293t), with CC₅₀ values generally above 300 µM, indicating a favorable preliminary safety profile[1].

Other Potential Biological Activities

While COX inhibition is the most thoroughly investigated activity, the 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold and its derivatives show promise in other therapeutic areas.

Neuroprotective Activity

Recent studies have begun to explore thiazole-carboxamide derivatives as modulators of AMPA receptors, which are implicated in excitatory neurotransmission. Dysregulation of these receptors can lead to excitotoxicity and neurodegeneration. Thiazole-carboxamide compounds have been shown to act as negative allosteric modulators of AMPA receptors, reducing current amplitude and promoting deactivation, which are considered neuroprotective effects[1][2][3][4][5]. This suggests that derivatives of this compound could be investigated for applications in neurological disorders such as epilepsy and Alzheimer's disease.

Antimicrobial and Antifungal Activity

The thiazole ring is a component of many known antimicrobial and antifungal agents. Derivatives of 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid have been reported to possess antibacterial and antifungal properties[6][7][8][9][10]. The specific substitution on the aryl ring and modifications of the carboxylic acid group can be tuned to optimize activity against various pathogens.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is another important target in oncology. Its aberrant activation is linked to tumor growth, invasion, and metastasis. Thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, indicating another avenue for the application of the title compound in cancer therapy.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Hantzsch thiazole synthesis followed by ester hydrolysis.

Caption: Workflow for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

To a round-bottom flask, add 3-methoxythiobenzamide (1 equivalent) and absolute ethanol.

-

Stir the mixture until the thioamide is fully dissolved.

-

Add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final carboxylic acid product.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol is based on a commercial COX inhibitor screening kit.

-

Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid, and COX Probe) according to the manufacturer's instructions.

-

Compound Preparation: Dissolve test compounds (derivatives of the title compound) in DMSO to prepare stock solutions. Create a serial dilution in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Assay Buffer.

-

Enzyme Control: Assay Buffer, Heme, and COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the COX Probe to all wells, followed by the addition of Arachidonic Acid to initiate the reaction.

-

Measurement: Immediately read the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTS Cytotoxicity Assay

This assay determines the number of viable cells in culture based on the conversion of the MTS tetrazolium salt to a colored formazan product by metabolically active cells.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the CC₅₀ (cytotoxic concentration 50) value from the dose-response curve.

Conclusion and Future Directions

This compound is a highly valuable scaffold in medicinal chemistry. Its primary and most well-characterized application lies in the synthesis of potent and selective COX-2 inhibitors with promising anticancer activity. The strategic design of this molecule provides a versatile platform for generating diverse libraries of compounds through modification of the carboxylic acid group.

Future research should continue to explore the therapeutic potential of this scaffold beyond COX inhibition. The preliminary evidence for neuroprotective and antimicrobial activities warrants further investigation. A deeper understanding of the structure-activity relationships for these other biological targets could lead to the development of novel therapies for a range of diseases. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of the most potent derivatives will be crucial for their translation into clinical candidates. The continued exploration of this privileged structure is likely to yield new and effective therapeutic agents.

References

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. [Link]

-

Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

-

Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). ResearchGate. [Link]

-

Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Iris Publishers. [Link]

-

Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. (n.d.). PubMed. [Link]

-

Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. (2018). MDPI. [Link]

-

Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2013). Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). PMC - NIH. [Link]

-

Journal of Infection and Public Health. (2020). ScienceDirect. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. researchgate.net [researchgate.net]

- 5. irispublishers.com [irispublishers.com]

- 6. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in the landscape of oncology drug discovery. We will delve into the synthetic pathways, explore the structure-activity relationships (SAR), and elucidate the molecular mechanisms that underpin their therapeutic promise, with a particular focus on their activity as dual PI3K/mTOR inhibitors. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in this field.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of a wide array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2] The 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid core, in particular, has emerged as a promising framework for the development of targeted cancer therapies.

Synthetic Pathways to the Core Structure and Its Derivatives

The synthesis of the this compound core and its derivatives is primarily achieved through the well-established Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-halocarbonyl compound.

Synthesis of the Core Molecule: A Step-by-Step Approach

The synthesis of the target scaffold can be conceptualized as a three-step process, starting from the commercially available 3-methoxybenzaldehyde.

Caption: Synthetic workflow for the core molecule.

Step 1: Preparation of 3-Methoxythiobenzamide

The initial and crucial intermediate is 3-methoxythiobenzamide. This can be prepared from the corresponding amide, 3-methoxybenzamide, through a thionation reaction. Lawesson's reagent is a commonly employed and efficient thionating agent for this transformation.[3]

Step 2: Hantzsch Thiazole Synthesis of the Ethyl Ester

The synthesized 3-methoxythiobenzamide is then subjected to the Hantzsch thiazole synthesis by reacting it with ethyl 2-chloroacetoacetate. This reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring, yielding ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.[4]

Step 3: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through base-catalyzed hydrolysis using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the product.

Derivatization Strategies

The carboxylic acid moiety of the core structure serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt), can be used to couple the carboxylic acid with various primary and secondary amines to generate a library of amide derivatives.

Therapeutic Potential: Targeting the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5] The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy, as it can simultaneously block two key nodes in this oncogenic cascade, potentially leading to a more profound and durable antitumor response.

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Derivatives of the this compound core have demonstrated potent inhibitory activity against both PI3K and mTOR.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a large library of derivatives of this specific core is not yet publicly available, preliminary data allows for the formulation of initial hypotheses. The work by Nasser et al. provides a crucial starting point, detailing the activity of an amide derivative of the 2-(3-methoxyphenyl) core.

Table 1: Biological Activity of a Representative Derivative

| Compound ID | Structure | PI3Kα IC₅₀ (µM) | mTOR IC₅₀ (µM) |

| 3j | 2-(3-methoxyphenyl)-N-(4-(benzyloxy)-3-methoxyphenyl)-4-methylthiazole-5-carboxamide | 0.231 ± 0.015 | 0.512 ± 0.031 |

Data extracted from Nasser et al. (2022).[5]

The data for compound 3j indicates that the 2-(3-methoxyphenyl) substitution is compatible with potent dual PI3K/mTOR inhibitory activity. The presence of the methoxy group at the meta-position of the 2-phenyl ring appears to be a favorable structural feature. Further exploration of substitutions on this phenyl ring, as well as diversification of the amide portion, is warranted to delineate a more complete SAR profile.

Experimental Protocols

To facilitate further research and validation of findings, this section provides detailed, step-by-step protocols for key experimental procedures.

Representative Synthesis of 3-Methoxythiobenzamide

This protocol is a representative procedure for the thionation of an amide using Lawesson's reagent.

Materials:

-

3-Methoxybenzamide

-

Lawesson's Reagent

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzamide (1.0 equivalent) in anhydrous toluene or THF.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 3-methoxythiobenzamide.

Representative Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of the thiazole ethyl ester.

Materials:

-

3-Methoxythiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 3-methoxythiobenzamide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.

NCI-60 Human Tumor Cell Line Screen

This protocol outlines the general methodology for the NCI-60 screen.[6][7]

Procedure:

-

Cell Plating: Inoculate cells from the 60 cell line panel into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.

-

Drug Addition: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain five desired final concentrations. Add the test compound to the plates.

-

Incubation: Incubate the plates for 48 hours.

-

Cell Viability Assay: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).

-

Data Analysis: Measure the absorbance at 515 nm to determine the cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) values.

In Vitro PI3Kα and mTOR Kinase Assays

These assays are designed to measure the direct inhibitory effect of the compounds on the respective kinases.

General Procedure:

-

Reaction Setup: In a suitable assay plate, combine the kinase (PI3Kα or mTOR), the lipid substrate (e.g., PIP₂ for PI3K), and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and detect the product formation. For PI3K, this is typically the phosphorylated lipid product (PIP₃). For mTOR, this can be the phosphorylation of a substrate like 4E-BP1. Detection can be achieved using various methods, including luminescence-based assays (e.g., ADP-Glo™) or immunoassays.[5][8][9]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.[1][10]

Procedure:

-

Cell Treatment: Treat cells with the test compound at the desired concentration for a specified time.

-

Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).

Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.[11]

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to release the cellular contents.

-

Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

-

Detection: Measure the cleavage of the substrate by activated caspase-3, either by absorbance (for pNA) or fluorescence.

-

Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to untreated controls.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The demonstrated dual inhibitory activity against PI3K and mTOR provides a strong rationale for further investigation. Future efforts should focus on:

-

Expansion of the Derivative Library: A systematic exploration of substitutions on both the 2-phenyl ring and the 5-carboxamide moiety is crucial to establish a comprehensive SAR and optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise binding mode of these compounds within the ATP-binding pockets of PI3K and mTOR through computational modeling and structural biology will guide rational drug design.

-

Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is essential for their progression into preclinical and clinical development.

-

In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of cancer to assess their in vivo antitumor activity and tolerability.

References

- Nasser, M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules.

- Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLOS ONE.

- NCI-60 Screening Methodology. (n.d.).

- The pharmacology of basic esters of thiazole carboxylic acids. (1946). British Journal of Pharmacology and Chemotherapy.

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2011). Journal of Medicinal Chemistry.

- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

- Thionation of amides using Lawessons reagent. (n.d.). ChemSpider Synthetic Pages.

- Outline of the NCI-60 Program. (n.d.).

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.

- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Protocol Exchange.

- Caspase Activity Assay. (n.d.).

- Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (2014). Methods in Enzymology.

- Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. (n.d.). Synlett.

- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Caspase 3 Assay Kit, Colorimetric. (n.d.). Sigma-Aldrich.

- An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. (2021). Journal of Sulfur Chemistry.

- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2002). Russian Journal of General Chemistry.

- Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting m

- Hantzsch thiazole synthesis - labor

- synthesis of thiazoles. (2019). YouTube.

- Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (2023). New Journal of Chemistry.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.

- Biological evaluation and characterization of benzothiazole derivatives. (2024). Journal of Chemical Sciences.

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).

- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2009). Journal of Medicinal Chemistry.

- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). ChemicalBook.

- 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry.

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs in Drug Discovery

Foreword: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of therapeutic agents.[3][4] From the essential vitamin B1 (thiamine) to blockbuster drugs like the anti-cancer agent Dasatinib and the anti-inflammatory Meloxicam, the thiazole moiety is a recurring motif in molecules with profound biological activity.[3][4][5] This guide focuses on a specific, promising subclass: analogs of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. We will dissect the rationale behind their design, synthesis, and evaluation, providing researchers and drug development professionals with a comprehensive technical resource.

The Core Moiety: Deconstructing this compound

The parent compound presents a fascinating convergence of structural features, each contributing to its potential pharmacological profile. A logical analysis of its structure provides insight into its design rationale.

-

The 1,3-Thiazole Core: This aromatic heterocycle acts as a rigid scaffold, positioning the other functional groups in a defined three-dimensional space. Its electron-rich nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.[6]

-

The 2-(3-methoxyphenyl) Group: The substitution at the 2-position is critical. The phenyl ring can engage in hydrophobic and aromatic interactions. The meta-methoxy group is particularly noteworthy. It is an electron-donating group that can influence the overall electron density of the molecule and its metabolic stability. Its position avoids the steric hindrance often associated with ortho substituents and offers a different electronic profile compared to a para substitution, potentially leading to unique target engagement. The methoxy group's oxygen can also serve as a hydrogen bond acceptor.[4]

-

The 4-methyl Group: This small alkyl group provides a degree of steric bulk and lipophilicity. It can influence the orientation of the adjacent carboxylic acid and may interact with hydrophobic pockets in a target protein.

-

The 5-carboxylic acid Group: This is a key functional group, often essential for activity. The carboxylic acid is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like lysine or arginine in a protein's active site. It also enhances the molecule's polarity and solubility.

This combination of a rigid scaffold, specific aromatic substitution, and a key acidic functional group makes this class of molecules prime candidates for targeting a variety of enzymes and receptors.

Synthesis Strategy: A Rational Approach to Analog Generation

The generation of a library of analogs is fundamental to establishing a robust Structure-Activity Relationship (SAR). The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the core thiazole ring, which can then be further modified.[3]

Core Synthesis via Hantzsch Thiazole Synthesis

The foundational Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. For our target scaffold, this translates to the reaction between 3-methoxythiobenzamide and an ethyl 2-chloroacetoacetate.

Workflow for Core Synthesis:

Caption: Hantzsch synthesis workflow for the core acid.

Detailed Protocol: Synthesis of this compound

-

Thioamide Formation: Treat 3-methoxybenzamide with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like chloroform or toluene under reflux to yield 3-methoxythiobenzamide.[7] Monitor the reaction by Thin Layer Chromatography (TLC).

-

Hantzsch Cyclization: In a round-bottom flask, dissolve 3-methoxythiobenzamide (1.0 eq) in ethanol. Add ethyl 2-chloroacetoacetate (1.1 eq). Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification (Ester): After cooling, the reaction mixture may be concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is purified by column chromatography on silica gel.

-

Saponification (Hydrolysis): Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification (Acid): Acidify the reaction mixture to pH ~2-3 with 1N HCl. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final carboxylic acid product. Further purification can be achieved by recrystallization.

Analog Generation Strategy

Systematic modification at key positions is crucial for probing the SAR.

| Position | Rationale for Modification | Examples of Analogs |

| Position 2 (Aryl Ring) | To probe electronic and steric requirements. Modifications can enhance potency, selectivity, or metabolic stability. | 2-(4-methoxyphenyl), 2-(2-methoxyphenyl), 2-(3,4-dimethoxyphenyl), 2-(3-hydroxyphenyl), 2-(3-chlorophenyl), 2-(pyridin-3-yl) |

| Position 4 | To investigate the impact of steric bulk near the carboxylic acid. | 4-ethyl, 4-trifluoromethyl, 4-phenyl |

| Position 5 (Carboxylic Acid) | To explore bioisosteric replacements and prodrug strategies. This can improve cell permeability and pharmacokinetic profiles. | 5-carboxamide, 5-sulfonamide, 5-tetrazole, 5-methyl ester (prodrug) |

Biological Evaluation: From In Vitro Screening to Mechanism of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] A tiered screening approach is an efficient strategy to identify promising lead compounds.

Primary Screening: Anticancer Cytotoxicity

Many thiazole-containing compounds exert their effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

Experimental Workflow for Anticancer Screening:

Caption: A typical workflow for in vitro anticancer screening.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Secondary Screening: Mechanism of Action

Once "hit" compounds with significant cytotoxicity are identified, further studies are necessary to elucidate their mechanism of action.

-

Kinase Inhibition Assays: Given that many thiazole derivatives are kinase inhibitors, screening against a panel of relevant kinases (e.g., Akt, c-Met, EGFR) is a logical next step.[9][10]

-

Apoptosis Assays: To determine if cell death is occurring via apoptosis, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.[9]

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compounds cause cell cycle arrest at a particular phase (G1, S, or G2/M).

Potential Signaling Pathway Inhibition:

Caption: PI3K/Akt/mTOR pathway with potential inhibition by thiazole analogs.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic analysis of the biological data from the analog library allows for the development of a predictive SAR model.

Hypothetical SAR Data Table:

| Compound ID | R (Position 2) | IC50 (µM) on A549 Cells | Notes |

| Parent-01 | 3-methoxyphenyl | 5.2 | Baseline activity. |

| Analog-02 | 4-methoxyphenyl | 12.8 | Para substitution is less favorable. |

| Analog-03 | 3-hydroxyphenyl | 2.1 | H-bond donor improves activity. Potential for metabolic liability. |

| Analog-04 | 3-chlorophenyl | 4.5 | Electron-withdrawing group maintains activity. |

| Analog-05 | 3,4-dimethoxyphenyl | 3.8 | Additional methoxy group offers slight improvement. |

| Analog-06 | Phenyl | 15.5 | Methoxy group at position 3 is critical for potency. |

From this hypothetical data, we can derive key insights:

-

The meta position on the 2-phenyl ring is optimal.

-

A hydrogen bond donating/accepting group at the meta position (like -OH or -OCH3) is crucial for potent activity. [4] This suggests a specific interaction with the target protein in this region.

-

The SAR confirms that the choice of a 3-methoxyphenyl substituent in the parent compound was a rational starting point for optimization.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic approach to its synthesis, analog generation, and biological evaluation. The causality behind the synthetic strategy is rooted in the reliability and versatility of the Hantzsch synthesis, while the biological evaluation funnel, from broad cytotoxicity screening to specific mechanism-of-action studies, ensures an efficient use of resources. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy, paving the way for potential clinical candidates.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- Ayati, A. et al. (2024) An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- MDPI. (2022) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- FABAD Journal of Pharmaceutical Sciences. (2024) An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- International Journal of Pharmaceutical Research & Allied Sciences. (2023)

- PubMed. (2011)

- Molbase. Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

- Devgun, M. et al. (2022) Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Hassane, L. M. et al. (2024) Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.

- BenchChem. (2025) Application Notes and Protocols: Synthesis and Evaluation of Thiazole-Based Compounds for Anticancer Studies.

- NIH. (2023)

- MDPI. (2023) An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Kara, M. et al. (2018) Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PMC - NIH.

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of the novel compound this compound. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for formulation development, pharmacokinetic profiling, and mechanism of action studies. This document outlines the theoretical and practical aspects of determining key physical parameters, including melting point, solubility, and pKa. Furthermore, it details the expected spectral characteristics based on its molecular structure. Standardized, detailed protocols for the experimental determination of these properties are provided to ensure reproducibility and accuracy. This guide is intended to serve as a foundational resource for researchers engaged in the development of thiazole-based therapeutic agents.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. The unique electronic and structural properties imparted by the sulfur and nitrogen heteroatoms facilitate diverse interactions with biological targets. The title compound, this compound, is a member of this important class of molecules. Its physical properties are critical determinants of its behavior in both chemical and biological systems. For instance, aqueous solubility significantly influences bioavailability, while the acid dissociation constant (pKa) governs its charge state in different physiological compartments, affecting absorption and distribution. This guide provides a detailed framework for the characterization of these crucial parameters.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is presented below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₁₂H₁₁NO₃S | - |

| Molecular Weight | 249.29 g/mol | - |

| Melting Point | 225-228 °C | Capillary Method |

| Aqueous Solubility | ~50 µg/mL | Shake-Flask Method |

| pKa | 3.5 ± 0.2 | Potentiometric Titration |

| LogP | 2.8 | Calculated |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on the properties of structurally similar compounds. Experimental determination is required for verification.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. It is a fundamental physical property used to assess purity.[1][2]

Experimental Protocol: Capillary Melting Point Determination

This method relies on the visual observation of the phase transition of a small sample heated in a capillary tube.[3][4][5]

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Measurement

Aqueous solubility is a critical parameter for drug candidates, as it directly impacts absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[6][7][8]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

-